(2,4-DIMETHYL-PHENYL)-METHANETHIOL

Beschreibung

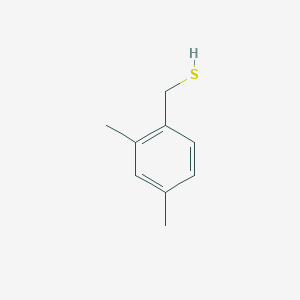

(2,4-Dimethyl-phenyl)-methanethiol is a benzyl thiol derivative characterized by a methanethiol group (-CH₂SH) attached to a benzene ring substituted with methyl groups at the 2- and 4-positions. This compound belongs to the arylthiol family, which is notable for its applications in organic synthesis, coordination chemistry, and materials science. The methyl substituents enhance hydrophobicity and steric bulk, influencing its reactivity and physical properties.

Eigenschaften

IUPAC Name |

(2,4-dimethylphenyl)methanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-7-3-4-9(6-10)8(2)5-7/h3-5,10H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPCOZJGZURWKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CS)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(2,4-DIMETHYL-PHENYL)-METHANETHIOL can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylbenzyl chloride with sodium hydrosulfide in the presence of a solvent like ethanol. The reaction typically occurs under reflux conditions, resulting in the formation of 2,4-dimethylphenylmethanethiol.

Industrial Production Methods

In industrial settings, the production of 2,4-dimethylphenylmethanethiol often involves the use of more efficient and scalable methods. One such method includes the catalytic hydrogenation of 2,4-dimethylbenzonitrile in the presence of a suitable catalyst, such as palladium on carbon. This process yields 2,4-dimethylphenylmethanethiol with high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(2,4-DIMETHYL-PHENYL)-METHANETHIOL undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert it back to its corresponding thiol.

Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are often employed.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(2,4-Dimethyl-phenyl)-methanethiol serves as a crucial building block in organic synthesis. It is utilized in the preparation of various organic compounds and can act as a reagent in multiple chemical reactions.

Table 1: Key Reactions Involving (2,4-Dimethyl-phenyl)-methanethiol

| Reaction Type | Example Reaction | Product(s) |

|---|---|---|

| Substitution | Various substituted thiols | |

| Oxidation | (2,4-Dimethyl-phenyl)disulfide | |

| Reduction | 2,4-Dimethylbenzene |

Research indicates that (2,4-dimethyl-phenyl)-methanethiol may exhibit biological activity through its interactions with biomolecules. Its thiol group can form covalent bonds with proteins and enzymes, potentially altering their functions.

Case Study: Cancer Biomarker

Recent studies have proposed methanethiol as a promising biomarker for non-invasive cancer diagnosis. Elevated levels of methanethiol have been observed in various cancers, indicating its potential role in cancer metabolism and progression .

Drug Development

The compound is being investigated for its therapeutic effects and as a precursor for drug development. For instance, it is involved in synthesizing vortioxetine, an experimental drug for treating depression and anxiety .

Table 2: Drug Development Applications

| Drug Name | Application | Role of (2,4-Dimethyl-phenyl)-methanethiol |

|---|---|---|

| Vortioxetine | Treatment of depression | Precursor in synthesis |

Specialty Chemicals Production

In industrial settings, (2,4-dimethyl-phenyl)-methanethiol is utilized as an intermediate in the production of specialty chemicals. Its unique properties make it suitable for manufacturing various chemical products.

Table 3: Industrial Uses

| Application | Description |

|---|---|

| Antioxidants | Used to prevent oxidation in various products |

| Solvents | Acts as a solvent in chemical reactions |

| Disinfectants | Incorporated into formulations for sanitation |

Wirkmechanismus

The mechanism of action of 2,4-dimethylphenylmethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to modifications in their activity. This compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Physical Properties

(See Section 2.2 for full table.)

Table 2: Reactivity Comparison

| Compound | Oxidation Susceptibility | Nucleophilic Reactivity |

|---|---|---|

| (2,4-Dimethyl-phenyl)-methanethiol | High (disulfide formation) | Moderate (steric hindrance) |

| 4-(3,4-Dimethylphenyl)thiophenol | Moderate | High |

| Benzyl thiol | High | High |

Biologische Aktivität

(2,4-Dimethyl-phenyl)-methanethiol, often referred to as DMPT, is a compound of increasing interest in various fields, particularly in organic chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.

DMPT is characterized by a thiol group that can participate in redox reactions and form covalent bonds with proteins and enzymes. Its structure enables it to act as a nucleophile, influencing various biochemical pathways. The compound is primarily used as a reagent in organic synthesis and has applications in medicinal chemistry due to its potential therapeutic properties .

The biological activity of DMPT is largely attributed to its thiol functionality. It engages in the following mechanisms:

- Covalent Bond Formation : The thiol group can react with electrophilic centers in proteins, leading to modifications that alter protein function .

- Redox Reactions : DMPT can modulate cellular redox states, impacting signaling pathways and cellular processes .

- Nucleophilic Activity : As a nucleophile, DMPT participates in various biochemical reactions, which may lead to the synthesis of more complex organic molecules .

Biological Activity

Research on DMPT has highlighted several key biological activities:

- Antioxidant Properties : DMPT exhibits antioxidant activity by scavenging free radicals, which can protect cells from oxidative stress .

- Potential Therapeutic Applications : Studies suggest that DMPT may have applications in cancer therapy due to its ability to influence cellular pathways associated with tumor growth and metastasis .

- Impact on Sulfur Metabolism : DMPT is implicated in sulfur metabolism, where it may serve as a biomarker for certain cancers. Its levels correlate with the metabolic state of cancer cells .

1. Antioxidant Activity Assessment

A study evaluated the antioxidant potential of DMPT using various assays. The results indicated that DMPT effectively reduced oxidative stress markers in vitro, suggesting its potential for therapeutic use in diseases associated with oxidative damage.

2. Cancer Research

Research has shown that DMPT influences the expression of genes involved in cancer progression. In cell line studies, treatment with DMPT resulted in altered expression levels of key oncogenes and tumor suppressor genes, suggesting a role in modulating cancer cell behavior .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.